Cumyl-pegaclone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metabolism and Detection:

- Studies have been conducted to identify the metabolites of Cumyl-Pegaclone in the human body. This aids in developing reliable urine tests to detect its use. One such study investigated the phase I metabolism of Cumyl-Pegaclone, identifying specific metabolites that can serve as markers for detection [National Institutes of Health (.gov) National Center for Biotechnology Information [NCBI], PubMed Central [PMC], Human phase I metabolism of the novel synthetic cannabinoid 5F-CUMYL-PEGACLONE, ].

Cannabinoid Receptor Activity:

- Research has been conducted to understand how Cumyl-Pegaclone interacts with cannabinoid receptors, particularly CB1 receptors in the brain. These studies reveal its strong binding affinity and activation potential, suggesting its potency compared to natural cannabinoids [PubMed, In vitro activity profiling of Cumyl-PEGACLONE variants at the CB1 receptor: Fluorination versus isomer exploration, ].

Public Health and Policy Considerations:

- Due to its psychoactive effects and potential health risks, Cumyl-Pegaclone has been reviewed by organizations like the World Health Organization (WHO) and national regulatory bodies. These reports assess its dangers and advise on potential control measures [World Health Organization, Critical Review Report: CUMYL-PEGACLONE, ].

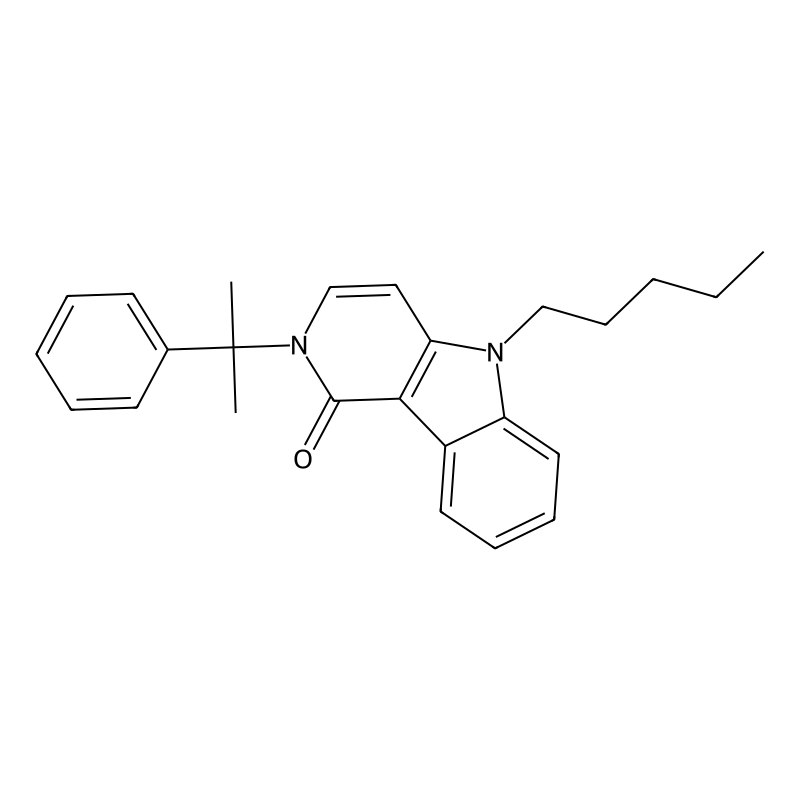

Cumyl-pegaclone, also known as SGT-151, is a synthetic cannabinoid belonging to the γ-carbolinone class. It was first identified in forensic casework in Germany and has since gained prominence in the synthetic cannabinoid market, particularly within herbal blends. The compound exhibits a complex structure characterized by a pentyl chain and a γ-carbolinone core, which contributes to its pharmacological properties. Cumyl-pegaclone is noted for its significant binding affinity to cannabinoid receptors, particularly the CB1 receptor, making it a potent agonist in this category of substances .

Cumyl-pegaclone is a dangerous substance due to its psychoactive properties. Similar to other synthetic cannabinoids, it can cause a variety of adverse effects, including:

Due to its recent emergence, there is limited data on the long-term effects and potential for addiction. Because of these safety concerns, Cumyl-pegaclone is classified as a Schedule I or Schedule II controlled substance in many countries, including the United States [].

- N-dealkylation: This reaction involves the removal of an alkyl group from the nitrogen atom.

- Hydroxylation: The introduction of hydroxyl groups (-OH) into the molecular structure, which can enhance solubility and alter biological activity.

- Dehydrogenation: The removal of hydrogen atoms, which can affect the stability and reactivity of the compound .

These reactions lead to various phase I metabolites, which are crucial for understanding both the pharmacokinetics and potential toxicity of cumyl-pegaclone.

The synthesis of cumyl-pegaclone typically involves multi-step organic reactions that include:

- Formation of the γ-carbolinone core: This is achieved through cyclization reactions involving appropriate precursors.

- Alkylation: The addition of a pentyl chain to the nitrogen atom in the core structure.

- Purification: Techniques such as recrystallization or chromatography are employed to isolate the final product from reaction by-products.

These methods highlight the complexity involved in synthesizing synthetic cannabinoids and underscore the importance of precise control over reaction conditions to yield high-purity compounds .

Cumyl-pegaclone has primarily been marketed as a designer drug within herbal blends. Its applications include:

- Recreational use: Often sought after for its psychoactive effects.

- Research purposes: Investigated for its binding characteristics and metabolic pathways to understand synthetic cannabinoids better.

Interaction studies involving cumyl-pegaclone focus on its binding affinity to cannabinoid receptors and its metabolic interactions with other substances. Key findings include:

- Increased potency compared to non-fluorinated analogs: Research indicates that fluorinated compounds like 5F-cumyl-pegaclone exhibit higher potency due to enhanced receptor binding.

- Potential drug interactions: Co-consumption with other substances may exacerbate adverse effects or lead to unexpected toxicities .

These studies are essential for understanding how cumyl-pegaclone behaves in biological systems and its implications for user safety.

Several compounds share structural similarities with cumyl-pegaclone. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | CB1 Affinity | Notable Effects |

|---|---|---|---|

| Cumyl-pegaclone | γ-Carbolinone | High | Psychoactive effects |

| 5F-Cumyl-pegaclone | Fluorinated γ-Carbolinone | Higher | Increased toxicity |

| JWH-018 | Naphthoylindole | Moderate | Euphoria, relaxation |

| AB-FUBINACA | Indazole derivative | High | Severe anxiety, paranoia |

| MDMB-FUBINACA | Indazole derivative | Very High | Extreme psychotropic effects |

Cumyl-pegaclone stands out due to its specific γ-carbolinone structure, which influences its unique pharmacological profile compared to other synthetic cannabinoids .

Synthesis of Gamma-Carboline-Derived Cannabinoids

The synthesis of Cumyl-pegaclone represents a significant development in the gamma-carboline class of synthetic cannabinoids, marking the first appearance of this core structure in cannabimimetic compounds. The compound features a tricyclic gamma-carbolinone framework, specifically a pyrido[4,3-b]indol-1-one structure, which distinguishes it from traditional indole and indazole-based synthetic cannabinoids [1] [2].

The synthetic approach to Cumyl-pegaclone follows established methodologies for gamma-carboline synthesis, with adaptations specific to the desired cannabinoid structure. The formation of the gamma-carboline core involves cyclization reactions that create the tricyclic system through intramolecular coupling processes . The gamma-carboline scaffold has been exploited as a means to circumvent legislative restrictions that targeted indole and indazole-based synthetic cannabinoids, as the tricyclic structure was not previously covered by generic definitions in national drug control laws [4].

Precursor Chemicals and Reaction Mechanisms

The synthesis of Cumyl-pegaclone employs several key precursor chemicals that undergo specific reaction mechanisms to form the final product. The synthesis method for Cumyl-pegaclone and its derivatives has been published by Janssens et al., emphasizing the relative ease of illicit manufacturing due to the availability of starting materials and straightforward procedures [4] .

The synthetic pathway involves the introduction of three main structural components: the gamma-carboline core, the cumyl group (2-phenylpropan-2-yl), and the pentyl chain. The cumyl group is typically introduced through Friedel-Crafts alkylation reactions using cumene and appropriate catalysts . The pentyl substitution occurs through nucleophilic substitution reactions, where the pentyl group is attached to the nitrogen atom of the gamma-carboline core .

Key precursor chemicals include indole derivatives that serve as starting materials for the gamma-carboline core formation. The synthetic route requires careful control of reaction conditions, including temperature, solvent selection, and catalyst choice, to ensure selective formation of the desired gamma-carboline structure rather than alternative regioisomers [6] [7].

Chromatographic Separation Techniques (High Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Multiple chromatographic methods have been developed for the analytical detection and quantification of Cumyl-pegaclone in various matrices. Gas chromatography-mass spectrometry has emerged as a primary analytical technique, with established retention times and characteristic fragmentation patterns [4] [8] [9].

In GC-MS analyses, Cumyl-pegaclone typically elutes at retention times around 15.0 minutes under standard chromatographic conditions [2]. The compound demonstrates good thermal stability during gas chromatographic analysis, though thermal degradation products have been identified, including N-pentyl-gamma-carbolinone [4]. This thermal degradation product may be present in biological samples after consumption methods involving high heat, such as smoking or vaping [4].

High Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) methods have been extensively developed for forensic applications. These methods provide superior sensitivity and specificity compared to single-stage mass spectrometry techniques [8] [9] [10]. HPLC-MS/MS analyses of Cumyl-pegaclone demonstrate excellent linearity in the concentration range of 2-50 nanograms per milliliter, with correlation coefficients exceeding 0.99 [9].

The limit of detection for Cumyl-pegaclone in biological matrices varies depending on the analytical method and sample type. In hair samples, the limit of detection is 0.01 nanograms per milligram, with a limit of quantitation of 0.02 nanograms per milligram [9]. For electronic cigarette oil matrices, the limit of detection is 1 nanogram per milligram, with a limit of quantitation of 2 nanograms per milligram [9].

Recovery studies demonstrate excellent analytical performance, with average recoveries ranging from 98.2% to 132.4% in hair matrices and 93.5% to 110.6% in electronic cigarette oil matrices [9]. Precision measurements show intraday and interday variability of 1.2% to 12.9% and 0.7% to 2.9%, respectively [9].

Additional chromatographic techniques employed for Cumyl-pegaclone analysis include gas chromatography–solid state infrared analysis (GC-sIR), liquid chromatography–electrospray ionization–quadrupole time of flight-mass spectrometry (LC-ESI-qToF-MS), and ultra-high-performance liquid chromatography–quadrupole linear ion trap mass spectrometry (UHPLC-QTRAP) [4].

Mass Spectrometric Fragmentation Patterns

Cumyl-pegaclone exhibits characteristic mass spectrometric fragmentation patterns that facilitate its identification and differentiation from structurally related compounds. The molecular ion peak appears at m/z 372, corresponding to the molecular formula C25H28N2O [2] [9].

The primary fragmentation pathway involves alpha-cleavage between the lactam nitrogen of the gamma-carboline core and the benzyl carbon of the cumyl moiety, producing the base peak fragment at m/z 273 [11] [12]. This fragmentation results in the formation of fragment ion a (C16H18FN2O+; m/z 273.1398), which represents the most abundant product ion in collision-induced dissociation experiments [11].

Secondary fragmentation involves hydrogen fluoride elimination from fragment a, producing fragment b at m/z 253 [12]. This fragmentation pathway has been previously described for synthetic cannabinoids with indazole core structures and represents a characteristic reaction for compounds containing fluorinated side chains [11].

Additional characteristic fragment ions include m/z values of 91, 179, 197, 254, and 372 [9]. The fragment at m/z 91 corresponds to the tropylium ion (C7H7+), derived from the phenyl ring of the cumyl group [12]. The fragment at m/z 179 represents a portion of the gamma-carboline core structure [12].

The fragmentation of the cumyl moiety produces the dimethylbenzyl ion at m/z 119, which is characteristic of cumyl-containing synthetic cannabinoids [12]. Three core fragment ions specific to gamma-carbolinone-based synthetic cannabinoids appear in the mass spectra, designated as fragments e, f, and g, which facilitate structural identification [12].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy has been employed extensively for the structural characterization and confirmation of Cumyl-pegaclone identity. The complete structural elucidation was achieved through comprehensive NMR analysis, including 1H-NMR, 13C-NMR, and Heteronuclear Multiple Bond Correlation (HMBC) experiments [2].

The 1H-NMR spectrum of Cumyl-pegaclone reveals characteristic signals that confirm the presence of the gamma-carboline core, cumyl group, and pentyl chain. The aromatic protons of the gamma-carboline system appear in the typical aromatic region, with chemical shifts reflecting the electron-rich nature of the indole-derived portion of the molecule [2].

The cumyl group exhibits characteristic NMR signals, including the methyl groups of the isopropyl moiety and the aromatic protons of the phenyl ring. The cumyl methyl groups typically appear as singlets in the aliphatic region of the 1H-NMR spectrum [2].

The pentyl chain demonstrates the expected pattern of methylene and methyl resonances, with the terminal methyl group appearing as a triplet and the adjacent methylene groups showing characteristic multiplicities based on their chemical environment [2].

13C-NMR analysis provides additional structural confirmation through the observation of carbon signals corresponding to the gamma-carboline framework, aromatic carbons of the cumyl group, and aliphatic carbons of the pentyl chain [2]. The carbonyl carbon of the lactam functionality appears in the characteristic downfield region of the 13C-NMR spectrum [2].

HMBC experiments establish crucial connectivity patterns within the molecule, particularly confirming the attachment points of the cumyl and pentyl substituents to the gamma-carboline core [2]. These two-dimensional NMR techniques provide definitive evidence for the proposed molecular structure and distinguish Cumyl-pegaclone from potential structural isomers [2].

The gamma-carboline core structure exhibits specific NMR characteristics that have been studied in detail for related compounds. Chemical shift patterns for gamma-carbolines show distinctive features in both 1H and 13C NMR spectra, with the tricyclic system producing characteristic coupling patterns and chemical shift values [13] [14].